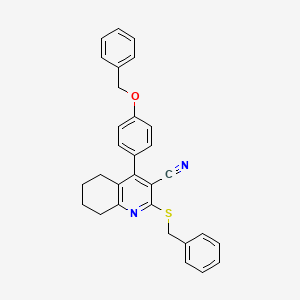

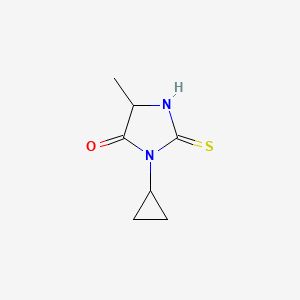

![molecular formula C24H23N3OS B2684865 N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 922591-67-1](/img/structure/B2684865.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl group, and an amide group . Compounds with similar structures have been studied for their potential biological activities .

Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, similar benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Benzothiazole derivatives are known to participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide an accurate analysis .科学的研究の応用

- Recent research has focused on benzothiazole derivatives as potential anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).

- Additionally, studies have investigated the structure-activity relationships (SAR) of these compounds and performed molecular docking studies to identify potent inhibitors targeting the DprE1 enzyme involved in TB .

- Some synthesized benzothiazole derivatives were evaluated for their urease inhibitory activities . Further research in this area could explore their potential as anti-microbial agents.

- For example, one study reported the synthesis and in vitro antimicrobial activity of N-(6-chlorobenzo[d]thiazol-2-yl) derivatives . These compounds exhibited promising antimicrobial effects.

- Some benzothiazole derivatives have demonstrated antitumor and cytotoxic activity. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and tested their cytotoxicity on human tumor cell lines .

Anti-Tubercular Activity

Urease Inhibition

Antimicrobial Properties

Antitumor and Cytotoxic Activity

作用機序

Target of Action

The primary targets of N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide are the Cyclin D dependent kinases (CDK4 and CDK6). These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Mode of Action

N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide interacts with its targets, CDK4 and CDK6, by inhibiting their activity. This inhibition prevents the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs), which in turn represses the activity of E2 promoter binding factor (E2F) transcription factors. These factors are required for the transition from the G1 to the S phase of the cell cycle .

Biochemical Pathways

The action of N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide affects the CDK4/6-Rb-E2F pathway. This pathway is crucial for the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb proteins, thereby repressing E2F transcription factors and inhibiting the transition to the S phase .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The molecular and cellular effects of N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide’s action include the inhibition of cell proliferation. By inhibiting CDK4 and CDK6, the compound prevents cells from transitioning from the G1 phase to the S phase of the cell cycle. This can lead to cell cycle arrest and potentially to cell death, particularly in cancer cells that rely on dysregulated cell cycle progression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-2-18-11-13-21-22(16-18)29-24(26-21)27(17-20-10-6-7-15-25-20)23(28)14-12-19-8-4-3-5-9-19/h3-11,13,15-16H,2,12,14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVGBKLLPXZXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)

![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)

![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)